N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[4-Acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a 1,3,4-thiadiazole derivative featuring a 1,3-benzodioxole substituent at the C-5 position of the thiadiazoline ring. This bicyclic substituent introduces unique steric and electronic properties, distinguishing it from simpler aryl or alkyl analogs. The compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, as observed in structurally related thiadiazoles .
Properties
CAS No. |
329689-24-9 |
|---|---|
Molecular Formula |
C13H13N3O4S |
Molecular Weight |
307.33 g/mol |
IUPAC Name |
N-[3-acetyl-2-(1,3-benzodioxol-5-yl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C13H13N3O4S/c1-7(17)14-13-15-16(8(2)18)12(21-13)9-3-4-10-11(5-9)20-6-19-10/h3-5,12H,6H2,1-2H3,(H,14,15,17) |
InChI Key |
VILFLEUBVLDRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC3=C(C=C2)OCO3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiosemicarbazone Intermediate
The synthesis begins with the preparation of a thiosemicarbazone derivative derived from 1,3-benzodioxole-5-carbaldehyde (piperonal). This intermediate is critical for constructing the thiadiazole ring.
Procedure :
-
Condensation Reaction : Piperonal reacts with thiosemicarbazide in anhydrous ethanol under acidic conditions (glacial acetic acid) at reflux for 3–4 hours.
The product precipitates as a pale yellow solid, which is filtered and washed with ethanol and ether.
Key Data :
Cyclocondensation with Acetic Anhydride
The thiosemicarbazone intermediate undergoes cyclization to form the 4,5-dihydro-1,3,4-thiadiazole ring, accompanied by acetylation of the amine groups.
Procedure :
-
Reflux with Acetic Anhydride : The thiosemicarbazone is refluxed with excess acetic anhydride for 7 hours.
Excess acetic anhydride is removed under reduced pressure, and the crude product is purified via column chromatography (benzene:ethyl acetate, 5:1).
Key Data :
-
Reaction Optimization :
Structural Confirmation and Spectral Analysis
Spectroscopic Characterization
Infrared (IR) Spectroscopy :
-
Peaks at 1702 cm⁻¹ (C=O stretch of acetyl groups) and 1581 cm⁻¹ (C=N stretch of thiadiazole).
-
Absence of N–H stretches (δ ~3400 cm⁻¹) confirms acetylation.
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (DMSO-d₆) :
-
¹³C NMR :
Mass Spectrometry :
Comparative Analysis of Synthetic Methods
Notes :
-
Microwave-assisted synthesis reduces reaction time but requires specialized equipment.
-
Column chromatography enhances purity but may lower yield due to product loss.
Challenges and Optimization Strategies
Common Pitfalls
Process Improvements
-
Catalytic Acid : Adding 1–2 drops of concentrated H₂SO₄ accelerates cyclization.
-
Solvent-Free Conditions : Ball milling the thiosemicarbazone with acetic anhydride improves reaction efficiency.
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
Chemical Properties and Structure
N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide features a thiadiazole ring and a benzodioxole moiety. Its molecular formula is C13H13N3O4S with a molecular weight of approximately 307.32 g/mol. The compound exhibits several functional groups that contribute to its reactivity and biological activity.
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a new class of antimicrobial agents .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Experimental data suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models, positioning it as a candidate for treating inflammatory diseases .
3. Anticancer Potential
Preliminary studies have indicated that this compound may exhibit anticancer properties. Research focusing on its ability to induce apoptosis in cancer cells has shown promising results, warranting further investigation into its mechanisms of action .
Interaction Studies
Interaction studies focusing on the binding affinity of this compound with various biological targets are crucial for elucidating its therapeutic potential. These studies help determine how effectively the compound interacts with enzymes or receptors involved in disease processes .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profiles of N-[4-acetyl-5-(1,3-benzodioxol-5-y)-4,5-dihydro-thiadiazol]acetamide:
Case Study 1: Antimicrobial Efficacy
A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations.
Case Study 2: Anti-inflammatory Response
In an animal model of arthritis, treatment with N-[4-acetyl-5-(1,3-benzodioxol-5-y)-4,5-dihydro-thiadiazol]acetamide resulted in decreased paw swelling and reduced levels of inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. These interactions are crucial for its potential anticancer activity.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Molecular Geometry and Dihedral Angles
The spatial arrangement of substituents significantly influences biological activity and crystal packing. For example:
- 4-Fluorophenyl analog (C₁₂H₁₂FN₃O₂S): The dihedral angle between the thiadiazoline ring and the 4-fluorophenyl group is 86.82° , with an intramolecular S···O contact of 2.682 Å .
Hydrogen Bonding and Crystal Packing
- 4-Fluorophenyl derivative : Forms N–H···O and C–H···O hydrogen bonds, creating an R₁²(6) motif and inversion dimers with R₂²(8) ring motifs .
Pharmacological Activity
Anticancer Activity
- 4-Hydroxyphenyl analog (21): Exhibits potent activity against melanoma (SK-MEL-2) with IC₅₀ = 4.27 µg/mL .
- 4-Chlorophenyl derivatives (4g, 4h) : Show moderate antiproliferative activity against lung (A549) and colon (HCT15) cancer cells .
- Benzodioxol derivative : The electron-donating benzodioxole group may enhance DNA intercalation or enzyme inhibition, though specific data are pending.
Antimicrobial and Antifungal Activity
- Benzothiazole hybrids (7b) : Demonstrate antifungal activity (e.g., Candida albicans) with MIC values <10 µg/mL .
- Benzodioxol derivative : The oxygen-rich substituent could improve membrane penetration, but experimental validation is required.
Physicochemical Properties
Key Research Findings
- Structural Insights : Substituents at C-5 dictate crystal packing and hydrogen-bonding networks. Bulky groups like benzodioxol may reduce symmetry, favoring P2₁/c space groups .
- Activity Trends : Electron-withdrawing groups (e.g., -F, -Cl) enhance cytotoxicity, while electron-donating groups (e.g., -OCH₃, benzodioxol) may improve solubility and target affinity .
Biological Activity
N-[4-acetyl-5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound's molecular formula is and it features a thiadiazole ring substituted with an acetyl group and a benzodioxole moiety. This unique structure contributes to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
In vitro studies using the MTT assay demonstrated that the compound exhibits significant cytotoxicity against these cancer cell lines.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various microorganisms:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Candida albicans | Inhibition observed |
| Escherichia coli | Moderate inhibition |
These findings suggest that the compound could serve as a lead for developing new antimicrobial therapies.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and metastasis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiadiazole ring or substituents can significantly influence potency:
- Substitution patterns on the benzodioxole moiety have been correlated with increased cytotoxicity.
- The presence of electron-withdrawing groups enhances activity against certain cancer types.
Study 1: Cytotoxicity Evaluation
In a comparative study involving several thiadiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other derivatives tested .
Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various thiadiazole derivatives found that this compound displayed significant inhibitory activity against Staphylococcus aureus and Candida albicans when assessed using disk diffusion methods .
Q & A
Basic: What are the key synthetic steps for preparing this compound?
The synthesis involves multi-step condensation and cyclization reactions. A typical protocol includes:
- Step 1 : Reacting a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate .
- Step 2 : Cyclization of the intermediate in acetic acid under controlled heating (80–90°C) to generate the thiadiazole ring .
- Step 3 : Acetylation of the intermediate using acetic anhydride to introduce the acetamide group .
Critical parameters include temperature control (±2°C) and solvent selection (ethanol/water mixtures for crystallization). Yields typically range from 65–70% after recrystallization .
Basic: Which spectroscopic methods are essential for structural characterization?
- NMR Spectroscopy : and NMR identify proton environments (e.g., acetyl groups at ~2.3 ppm) and confirm thiadiazole ring formation .
- X-ray Crystallography : Resolves bond lengths (e.g., S–O interactions at 2.68 Å) and dihedral angles (e.g., 86.8° between thiadiazole and benzodioxole rings) .
- IR Spectroscopy : Detects carbonyl stretches (~1700 cm) and N–H bending modes (~3300 cm) .
Advanced: How do crystallographic refinements (e.g., SHELX) elucidate molecular conformation?
SHELX software refines crystallographic data by:
- Modeling Displacement Parameters : Anisotropic displacement ellipsoids quantify thermal motion of atoms .
- Hydrogen Bond Analysis : Identifies interactions like N5–H5···O4 (2.86 Å) and C17–H17A···O4 (3.12 Å), forming and ring motifs .
- Validation Metrics : R-factors (e.g., ) and wR values ensure structural accuracy .
Advanced: How to resolve contradictions in biological activity data across derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate with bioassay results .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials to predict binding affinities .
- Statistical Analysis : Use ANOVA to assess significance of activity differences between analogs .
Advanced: What computational strategies predict target binding affinity?
- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions (e.g., with enzymes like COX-2) using scoring functions (e.g., binding energy < -7 kcal/mol) .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors at the benzodioxole ring) for activity .
- MD Simulations : Assess binding stability over 100 ns trajectories to validate docking results .
Basic: What biological activities are reported for this compound?
- Antimicrobial : Inhibits S. aureus (MIC ~12.5 µg/mL) via membrane disruption .
- Anticancer : IC values of 8–15 µM against MCF-7 cells by inducing apoptosis .
- Enzyme Inhibition : Targets cyclooxygenase-2 (COX-2) with selectivity ratios >10 over COX-1 .
Advanced: How to optimize reaction yields in multi-step syntheses?
- DoE (Design of Experiments) : Vary factors like solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (0.5–2 mol%) to maximize yield .
- In-line Monitoring : Use HPLC to track intermediate formation and adjust reaction time (e.g., 4–6 hours) .
- Purification : Gradient column chromatography (hexane:EtOAc 7:3) removes byproducts .
Advanced: How do intermolecular interactions stabilize the crystal lattice?
- Hydrogen Bond Networks : N–H···O and C–H···O bonds create 3D frameworks (e.g., along the b-axis) .
- π-π Stacking : Benzodioxole and thiadiazole rings align with centroid distances of 3.8–4.2 Å .
- Van der Waals Contacts : Methyl groups contribute to hydrophobic packing (e.g., C17–C19 distances ~3.5 Å) .
Basic: Which methods confirm batch purity?
- HPLC : Retention time consistency (RSD <1%) under isocratic conditions (acetonitrile:water 60:40) .
- Melting Point Analysis : Sharp melting range (e.g., 490 ± 2 K) indicates high purity .
- TLC : Single spot development (R = 0.45 in ethyl acetate) .
Advanced: How do substituents modulate pharmacokinetic properties?
- LogP Optimization : Introducing methoxy groups reduces logP from 5.0 to 3.8, enhancing aqueous solubility .
- Metabolic Stability : Fluorine substituents decrease CYP450-mediated oxidation (t > 6 hours) .
- Bioavailability : Methylthio groups improve C by 40% in rat models via enhanced intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
